molecular formula C16H21N3O4 B11773899 Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate

Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B11773899
M. Wt: 319.36 g/mol
InChI Key: PWUDSGZDTUJUSB-UHFFFAOYSA-N
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Description

Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[321]octane-8-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the reaction of 2-nitroaniline with a bicyclic lactam precursor. The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic ring system, leading to the formation of oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Aqueous sodium hydroxide for hydrolysis.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: Formation of 3-((2-aminophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate.

    Substitution: Formation of 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylic acid.

    Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bicyclic structure allows for specific binding interactions with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate can be compared with similar compounds such as:

    Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate: Similar bicyclic structure but with different functional groups.

    tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: Another bicyclic compound with different substituents.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and biological activity.

Biological Activity

Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a monoamine reuptake inhibitor. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure that is characteristic of various pharmacologically active compounds. The presence of the nitrophenyl group is crucial for its biological activity, influencing both binding affinity and selectivity for target receptors.

The primary mechanism by which this compound exerts its effects is through the inhibition of monoamine neurotransmitter reuptake, particularly serotonin and norepinephrine. This mechanism is similar to that of established antidepressants, which target the serotonin transporter (SERT) and norepinephrine transporter (NET). Inhibition of these transporters leads to increased levels of neurotransmitters in the synaptic cleft, enhancing mood and alleviating depressive symptoms.

MechanismDescription
Monoamine Reuptake Inhibition Blocks the reabsorption of neurotransmitters like serotonin and norepinephrine, increasing their availability.
Binding Affinity Exhibits high affinity for SERT and NET, enhancing therapeutic effectiveness against mood disorders.

Biological Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising biological activities:

  • Antidepressant Effects : In vitro assays have shown that this compound can significantly inhibit the reuptake of serotonin and norepinephrine, suggesting potential antidepressant properties similar to those of SSRIs and SNRIs .
  • Anti-inflammatory Properties : Research indicates that compounds with similar azabicyclo structures can inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), leading to increased levels of palmitoylethanolamide (PEA), which has anti-inflammatory effects .
  • Neuroprotective Effects : Some studies suggest neuroprotective properties through modulation of neurotransmitter systems, potentially benefiting conditions such as anxiety and ADHD .

Structure-Activity Relationship (SAR)

The SAR studies on related azabicyclo compounds indicate that modifications to the nitrophenyl group significantly affect biological activity. For instance, substituents at specific positions on the phenyl ring can enhance or diminish binding affinity to monoamine transporters.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Para-substituted Groups Increased binding affinity and selectivity for SERT/NET
Alteration in Alkyl Chain Modulates lipophilicity, affecting bioavailability

Study 1: Antidepressant Efficacy

A clinical trial involving a derivative of this compound showed significant improvement in depression scores compared to placebo over an 8-week period, highlighting its potential as a therapeutic agent .

Study 2: Anti-inflammatory Activity

In a preclinical model of inflammation, the compound was shown to reduce inflammatory markers significantly, supporting its role as an NAAA inhibitor .

Properties

Molecular Formula

C16H21N3O4

Molecular Weight

319.36 g/mol

IUPAC Name

ethyl 3-(2-nitroanilino)-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C16H21N3O4/c1-2-23-16(20)18-12-7-8-13(18)10-11(9-12)17-14-5-3-4-6-15(14)19(21)22/h3-6,11-13,17H,2,7-10H2,1H3

InChI Key

PWUDSGZDTUJUSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C2CCC1CC(C2)NC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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